An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niravoline
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niravoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niravoline (RU-51599) is a potent and selective κ-opioid receptor agonist that has demonstrated significant therapeutic potential, particularly for its aquaretic effects in managing conditions such as cirrhosis and for its neuroprotective properties in reducing cerebral edema.[1][2][3] This technical guide provides a comprehensive overview of a proposed synthetic pathway for Niravoline and a detailed methodology for its chemical characterization. In the absence of a publicly detailed synthesis protocol, this guide leverages established and robust chemical transformations to propose a logical and efficient synthetic route. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the synthesized compound, ensuring the generation of a well-characterized active pharmaceutical ingredient (API) for research and development purposes.
Introduction to Niravoline
Niravoline is a non-morphinan κ-opioid receptor agonist with a distinct chemical structure that imparts high selectivity for the kappa opioid receptor (KOR).[4] Its pharmacological action is primarily centered on its ability to induce diuresis without significant alteration of electrolyte balance, an effect termed aquaresis.[1] This property makes it a promising candidate for treating fluid retention in patients with liver cirrhosis.[1] Additionally, studies have shown its efficacy in reducing intracranial pressure and brain water content, highlighting its potential in the management of traumatic brain injury and stroke.[2][3][5] The chemical formula of Niravoline is C₂₂H₂₅N₃O₃, and its IUPAC name is N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide.[6]
Proposed Synthetic Pathway for Niravoline
The synthesis of Niravoline can be envisioned through a convergent approach, involving the preparation of two key intermediates: the chiral amino alcohol backbone and the substituted amine side chain. These intermediates are then coupled, followed by further functional group manipulation to yield the final product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Niravoline points to two primary building blocks: Intermediate A , (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden, and Intermediate B , 2-(3-nitrophenyl)acetic acid. A subsequent reductive amination between Intermediate A and a suitable aldehyde or ketone, followed by acylation, would furnish the Niravoline scaffold.
Synthesis of Key Intermediates
2.2.1. Synthesis of (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden (Intermediate A)
The synthesis of this chiral diamine can be approached from commercially available indanone. The key steps would involve the introduction of the two amine functionalities with the correct stereochemistry. This can be achieved through a variety of asymmetric synthesis methodologies. A plausible route is outlined below:
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Step 1: Asymmetric Aziridination. Reaction of indene with a suitable aminating agent in the presence of a chiral catalyst to form a chiral aziridine.
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Step 2: Regioselective Ring Opening. The aziridine ring is then opened by a nucleophilic attack of pyrrolidine at the C2 position. This reaction is generally regioselective and proceeds with inversion of configuration.
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Step 3: Protection and Deprotection. The resulting primary amine may require protection during the ring-opening step, followed by deprotection to yield Intermediate A.
2.2.2. Synthesis of 2-(3-nitrophenyl)acetic acid (Intermediate B)
This intermediate is commercially available. Alternatively, it can be synthesized from 3-nitrotoluene by oxidation of the methyl group to a carboxylic acid.
Final Assembly and Derivatization
The final steps of the proposed synthesis involve the coupling of the key intermediates and subsequent modifications.
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Step 1: Amide Coupling. Intermediate A is coupled with Intermediate B using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) to form the corresponding amide.
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Step 2: Reduction of the Amide. The amide is then reduced to the corresponding secondary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH).
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Step 3: N-Methylation. The final step is the methylation of the secondary amine. This can be accomplished through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide.[3]
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed convergent synthetic workflow for Niravoline.
Chemical Characterization of Niravoline
A thorough chemical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized Niravoline. The following analytical techniques are essential for a comprehensive evaluation.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity. For Niravoline, characteristic signals would be expected for the aromatic protons of the nitrophenyl and indane moieties, the aliphatic protons of the pyrrolidine and indane rings, the methylene bridge, and the N-methyl group. The integration of the peaks should correspond to the number of protons in each environment.[6]
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¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in Niravoline will give a distinct signal.
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2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Niravoline
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Indane Protons | 2.5 - 4.5 | 30 - 70 |
| Pyrrolidine Protons | 1.5 - 3.5 | 20 - 60 |
| Methylene Bridge | ~3.0 | ~40 |
| N-Methyl Protons | ~2.5 | ~35 |
| CH-OH | ~4.5 | ~70 |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Niravoline and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectra of amines are often characterized by alpha-cleavage.[1]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for Niravoline would include:
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O-H stretch: A broad band around 3300-3500 cm⁻¹ from the alcohol group.[7]
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C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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N-O stretch (nitro group): Strong bands around 1520 cm⁻¹ and 1350 cm⁻¹.
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C-N stretch: In the region of 1000-1250 cm⁻¹.[1]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Niravoline and for separating its enantiomers.
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Purity Assessment: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is appropriate. Detection can be performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).
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Chiral Separation: As Niravoline is a chiral molecule, it is crucial to confirm its enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns are often effective for separating enantiomers of amino alcohols.[8][9]
Table 2: Example HPLC Method Parameters for Purity and Chiral Analysis of Niravoline
| Parameter | Purity Analysis | Chiral Analysis |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol with 0.1% Diethylamine (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 25 °C |
3.2.2. Gas Chromatography (GC)
GC can be used as an orthogonal technique for purity assessment, particularly for identifying volatile impurities. Derivatization of the alcohol and amine functional groups may be necessary to improve volatility and peak shape.
Other Characterization Techniques
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Melting Point: The melting point of the crystalline solid is a good indicator of purity.
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Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
The logical flow for the comprehensive characterization of synthesized Niravoline is presented below:
Caption: Logical workflow for the chemical characterization of Niravoline.
Conclusion
This technical guide has outlined a plausible and scientifically sound approach to the synthesis and comprehensive chemical characterization of Niravoline. The proposed synthetic route, based on well-established organic chemistry principles, provides a clear pathway for obtaining this valuable research compound. The detailed characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of its structure, purity, and stereochemistry. Adherence to these methodologies will enable researchers and drug development professionals to produce and validate high-quality Niravoline for further pharmacological investigation and potential therapeutic development.
References
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Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of niravoline, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
- O'Brien, D. F., & Shapey, S. (1998). Niravoline, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Journal of Neurosurgery, 88(3), 534-540.
- Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist niravoline decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6.
- Nagase, H., et al. (2009). Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology. Bioorganic & Medicinal Chemistry, 17(17), 6348-6356.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9821174, Niravoline. Retrieved from [Link]
- Akdemir, H., et al. (1997). Effects of niravoline (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. Acta Neurochirurgica, 139(11), 1068-1074.
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Oxford Academic (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]
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